

An In-depth Technical Guide to **tert-Butyl N,N-diallylcarbamate**

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Compound of Interest

Compound Name: *tert-Butyl N,N-diallylcarbamate*

Cat. No.: B115845

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **tert-Butyl N,N-diallylcarbamate**. This compound serves as a valuable intermediate in organic synthesis, particularly as a protected diallylamine derivative for the construction of nitrogen-containing heterocyclic compounds through ring-closing metathesis (RCM). This document includes a compilation of its physical and chemical properties, detailed experimental protocols for its preparation and subsequent reactions, and a discussion of its primary applications in synthetic chemistry.

Chemical Properties

tert-Butyl N,N-diallylcarbamate, also known as N-Boc-diallylamine, is a carbamate-protected secondary amine. The tert-butoxycarbonyl (Boc) group provides stability under a range of reaction conditions, making it an effective protecting group for the nitrogen atom.^[1]

Structure and Identification

- IUPAC Name: *tert-butyl N,N-bis(prop-2-en-1-yl)carbamate*
- Synonyms: N-Boc-diallylamine, *tert-Butyl diallylcarbamate*
- CAS Number: 151259-38-0

- Molecular Formula: C₁₁H₁₉NO₂
- Molecular Weight: 197.27 g/mol

Physicochemical Data

The following table summarizes the key physicochemical properties of **tert-Butyl N,N-diallylcarbamate**.

Property	Value	Reference(s)
Appearance	Colorless to pale yellow oil	[2]
Boiling Point	75 °C at 1.5 mmHg	[2]
Density	0.914 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.442	[2]
Flash Point	81 °C (177.8 °F) - closed cup	[2]
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Insoluble in water.	

Spectral Data (Predicted)

While experimental spectra for **tert-Butyl N,N-diallylcarbamate** are not readily available in public databases, the following data can be predicted based on the analysis of its functional groups and comparison with analogous compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

¹H NMR (proton nuclear magnetic resonance) Spectrum (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.70 - 5.90	m	2H	-CH=CH ₂
~5.10 - 5.25	m	4H	-CH=CH ₂
~3.90	d	4H	N-CH ₂ -
1.45	s	9H	-C(CH ₃) ₃ (tert-butyl)

¹³C NMR (carbon-13 nuclear magnetic resonance) Spectrum (Predicted)

Chemical Shift (δ , ppm)	Assignment
~155	C=O (carbamate)
~134	-CH=CH ₂
~117	-CH=CH ₂
~80	-C(CH ₃) ₃ (quaternary)
~50	N-CH ₂ -
28.3	-C(CH ₃) ₃ (methyl)

IR (Infrared) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~2975, 2930	Strong	C-H stretch (alkane)
~1690	Strong	C=O stretch (carbamate)
~1645	Medium	C=C stretch (alkene)
~1400	Strong	C-N stretch
~1160	Strong	C-O stretch
~990, 920	Strong	=C-H bend (alkene)

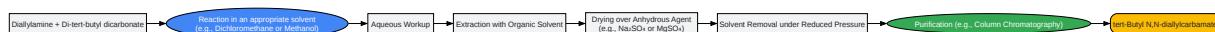
Mass Spectrometry (MS) (Predicted)

- Molecular Ion (M⁺): m/z = 197
- Major Fragments: Loss of the tert-butyl group ([M-57]⁺) is expected to be a prominent fragmentation pathway, resulting in a peak at m/z = 140. Further fragmentation of the allyl groups is also anticipated.[6][13][16][17][18]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of **tert-Butyl N,N-diallylcarbamate** is the reaction of diallylamine with di-tert-butyl dicarbonate (Boc₂O).[19][20][21][22]

Synthesis Workflow



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Caption: General workflow for the synthesis of **tert-Butyl N,N-diallylcarbamate**.

Detailed Experimental Protocol: Synthesis of tert-Butyl N,N-diallylcarbamate

Materials:

- Diallylamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- To a solution of diallylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate (1.05 equivalents) portion-wise at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diallylamine is consumed.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure **tert-Butyl N,N-diallylcarbamate** as a colorless oil.

Reactivity and Applications

The primary utility of **tert-Butyl N,N-diallylcarbamate** in organic synthesis lies in its role as a precursor to nitrogen-containing heterocycles via ring-closing metathesis (RCM).[23][24] The Boc-protected nitrogen is stable to the reaction conditions of RCM, and the resulting cyclic product can be deprotected under acidic conditions to reveal the free secondary amine.[20][25]

Ring-Closing Metathesis (RCM)

The intramolecular cyclization of the two allyl groups is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts (first, second, or third generation) or Hoveyda-Grubbs catalysts.[23][24][26][27][28] The reaction proceeds via a metallacyclobutane intermediate, leading to the formation of a five-membered dihydropyrrole ring and the release of ethylene gas as a byproduct.[23][24]

RCM Experimental Workflow



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Caption: Experimental workflow for the Ring-Closing Metathesis of **tert-Butyl N,N-diallylcarbamate**.

Detailed Experimental Protocol: Ring-Closing Metathesis

Materials:

- **tert-Butyl N,N-diallylcarbamate**
- Grubbs' second-generation catalyst
- Dichloromethane (DCM), anhydrous and degassed
- Ethyl vinyl ether
- Schlenk flask or similar reaction vessel for inert atmosphere reactions
- Inert gas supply (Argon or Nitrogen)
- Magnetic stirrer and stir bar
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Dissolve **tert-Butyl N,N-diallylcarbamate** (1.0 equivalent) in anhydrous and degassed DCM in a Schlenk flask under an inert atmosphere of argon or nitrogen.
- Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.
- Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) and monitor the progress by TLC. The reaction is typically complete within a few hours.
- Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 20-30 minutes.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate**.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent, to yield the corresponding secondary amine.[20]

Safety Information

tert-Butyl N,N-diallylcarbamate is a combustible liquid.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl N,N-diallylcarbamate is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation and its utility as a substrate for ring-closing metathesis make it an important precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The Boc protecting group offers robust protection of the amine functionality while allowing for facile deprotection under mild acidic conditions. This guide

provides essential information for researchers and scientists working with this compound, facilitating its effective use in synthetic and drug development endeavors.

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